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Compound of Interest

Compound Name: 1,5-Cyclooctadiene

CAS No.: 17612-50-9

Cat. No.: B101350

Get Quote

Introduction
(Z,Z)-1,5-Cyclooctadiene (COD) is a cyclic diene that serves as a cornerstone in

organometallic chemistry and organic synthesis, primarily as a ligand for transition metals and

a starting material for various chemical transformations. Its unique tub-like conformation and

the reactivity of its double bonds are of significant interest to researchers. A thorough

understanding of its spectroscopic properties is paramount for its identification, purity

assessment, and for elucidating its role in chemical reactions. This guide provides a detailed

analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of

(Z,Z)-1,5-cyclooctadiene, offering insights into the structural features that govern its spectral

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

(Z,Z)-1,5-cyclooctadiene, both ¹H and ¹³C NMR provide distinct signatures that are directly

correlated to its molecular symmetry and the chemical environment of its nuclei. Due to its C₂
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symmetry, the molecule presents a simpler NMR spectrum than would be expected for an

eight-membered ring with two double bonds.

¹H NMR Spectroscopy
The ¹H NMR spectrum of (Z,Z)-1,5-cyclooctadiene is characterized by two main resonances

corresponding to the olefinic (=C-H) and the allylic (-CH₂-) protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: For a standard ¹H NMR experiment, dissolve approximately 5-10 mg of

(Z,Z)-1,5-cyclooctadiene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large

solvent signals that would obscure the analyte's resonances.[2]

Instrumentation: Acquire the spectrum on a Fourier Transform NMR (FT-NMR) spectrometer,

for example, a 400 MHz instrument.[3]

Acquisition Parameters:

Set the spectral width to cover the expected chemical shift range for organic molecules

(typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

A relaxation delay of 1-5 seconds is generally sufficient.

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the

residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane

(TMS) at 0 ppm.[3]

Data Presentation: ¹H NMR of (Z,Z)-1,5-Cyclooctadiene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.6 Multiplet 4H
Olefinic protons (=C-

H)

~2.4 Multiplet 8H Allylic protons (-CH₂-)

Interpretation and Causality:

The olefinic protons resonate downfield (around 5.6 ppm) due to the deshielding effect of the

π-electron cloud of the double bond. The allylic protons appear upfield (around 2.4 ppm)

relative to the olefinic protons. The multiplicity of both signals is complex due to coupling

between the olefinic and allylic protons. The integration ratio of 1:2 (4H:8H) confirms the

presence of four olefinic and eight allylic protons. The symmetry of the (Z,Z)-isomer results in

the chemical equivalence of the four olefinic protons and the eight allylic protons, leading to

only two distinct sets of signals in the ¹H NMR spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of (Z,Z)-1,5-cyclooctadiene is even simpler, showing only two signals,

which is a direct consequence of the molecule's symmetry.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: A higher concentration of the sample is generally required for ¹³C NMR

compared to ¹H NMR. Dissolve approximately 20-50 mg of (Z,Z)-1,5-cyclooctadiene in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]

Instrumentation: The spectrum can be acquired on the same FT-NMR spectrometer used for

¹H NMR, by tuning the probe to the ¹³C frequency.

Acquisition Parameters:

A wider spectral width is needed (typically 0-220 ppm).

Proton decoupling is commonly used to simplify the spectrum to singlets and improve

signal-to-noise.
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A longer acquisition time and a larger number of scans are typically necessary due to the

low natural abundance of the ¹³C isotope.

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: ¹³C NMR of (Z,Z)-1,5-Cyclooctadiene

Chemical Shift (δ) ppm Assignment

~129 Olefinic carbons (=C-H)

~29 Allylic carbons (-CH₂-)

Interpretation and Causality:

The two signals in the ¹³C NMR spectrum correspond to the two types of carbon atoms in the

molecule. The olefinic carbons appear significantly downfield (~129 ppm) due to their sp²

hybridization and involvement in the double bond. The sp³ hybridized allylic carbons resonate

upfield (~29 ppm). The presence of only two peaks is a strong confirmation of the C₂ symmetry

of the (Z,Z)-isomer, where all four olefinic carbons are chemically equivalent, and all four allylic

carbons are also chemically equivalent.

Caption: ¹H and ¹³C NMR assignments for (Z,Z)-1,5-cyclooctadiene.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of

(Z,Z)-1,5-cyclooctadiene displays characteristic absorption bands corresponding to the

different types of bonds and their vibrational motions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids as it requires

minimal sample preparation.[4][5]

Sample Preparation: Place a single drop of neat (Z,Z)-1,5-cyclooctadiene directly onto the

ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to obtain a good quality spectrum.

Processing: The resulting spectrum can be analyzed for the positions and intensities of the

absorption bands.

Data Presentation: IR Spectroscopy of (Z,Z)-1,5-Cyclooctadiene

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3015 Medium =C-H stretch

~2925 Strong -C-H (asymmetric) stretch

~2850 Strong -C-H (symmetric) stretch

~1650 Medium C=C stretch

~1445 Medium -CH₂- scissoring

~720 Strong =C-H out-of-plane bend (cis)

Interpretation and Causality:

The IR spectrum provides a fingerprint of the functional groups present in (Z,Z)-1,5-
cyclooctadiene.

=C-H Stretch: The absorption at ~3015 cm⁻¹ is characteristic of the C-H stretching vibration

where the hydrogen is attached to an sp² hybridized carbon of the double bond.
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-C-H Stretches: The strong bands at ~2925 cm⁻¹ and ~2850 cm⁻¹ are due to the asymmetric

and symmetric stretching vibrations of the C-H bonds in the allylic methylene (-CH₂-) groups.

C=C Stretch: The band around 1650 cm⁻¹ is attributed to the stretching vibration of the

carbon-carbon double bond. Its intensity is medium because, in the symmetric (Z,Z)-isomer,

the change in dipole moment during this vibration is not as large as in a less symmetric

alkene.

-CH₂- Scissoring: The absorption at ~1445 cm⁻¹ corresponds to the in-plane bending

(scissoring) motion of the methylene groups.

=C-H Out-of-plane Bend: The strong absorption around 720 cm⁻¹ is a highly characteristic

band for cis-disubstituted double bonds and arises from the out-of-plane bending of the

olefinic C-H bonds.

Stretching Vibrations

Bending Vibrations

=C-H Stretch (~3015 cm⁻¹)

-C-H Stretches (~2925, 2850 cm⁻¹)

C=C Stretch (~1650 cm⁻¹)

-CH₂- Scissoring (~1445 cm⁻¹)

=C-H Out-of-plane Bend (~720 cm⁻¹)

IR Spectrum of
(Z,Z)-1,5-Cyclooctadiene

Click to download full resolution via product page
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Caption: Key vibrational modes of (Z,Z)-1,5-cyclooctadiene in IR spectroscopy.

Conclusion
The NMR and IR spectra of (Z,Z)-1,5-cyclooctadiene are highly informative and reflect the

molecule's inherent symmetry and structural features. The simplicity of the NMR spectra, with

only two signals in both ¹H and ¹³C NMR, is a direct consequence of its C₂ symmetry. The IR

spectrum provides a clear fingerprint of the olefinic and allylic C-H bonds, as well as the

characteristic C=C double bond. A comprehensive understanding of these spectroscopic data

is essential for any researcher working with this versatile and important molecule, enabling

confident structural verification and purity assessment.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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